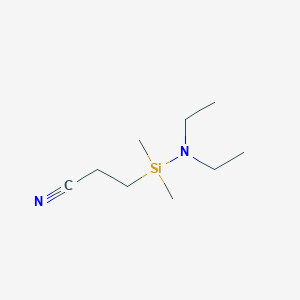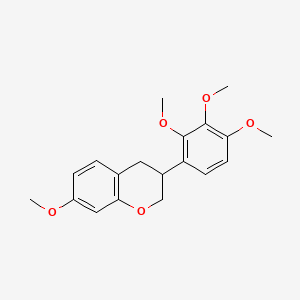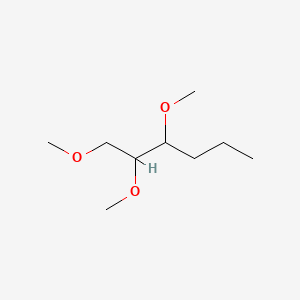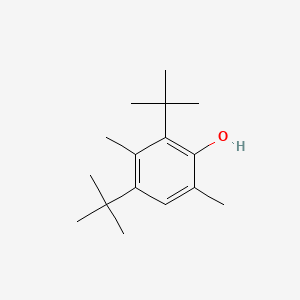
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- is a chemical compound known for its unique structure and properties. It is a type of phenol derivative, characterized by the presence of two tert-butyl groups and two methyl groups attached to the benzene ring. This compound is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in plastics and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-di-tert-butyl-: Similar in structure but lacks the additional methyl groups.
Phenol, 2,6-di-tert-butyl-4-methyl-: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its enhanced stability and reactivity make it particularly valuable in various industrial and research applications.
Propriétés
Numéro CAS |
70766-52-8 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
2,4-ditert-butyl-3,6-dimethylphenol |
InChI |
InChI=1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3 |
Clé InChI |
OMJSSPXSNTYUNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)C(C)(C)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


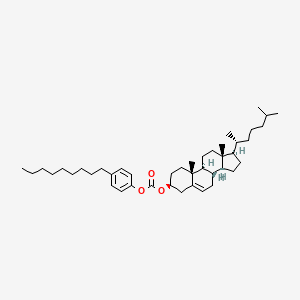

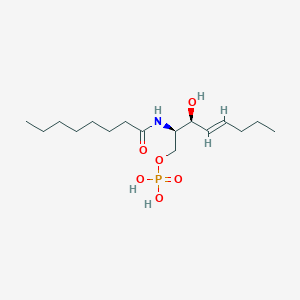
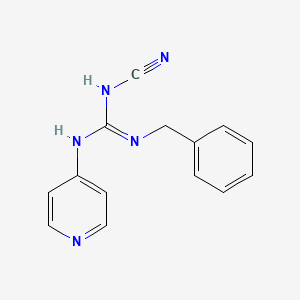

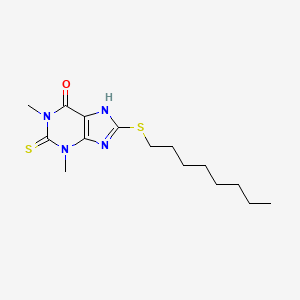
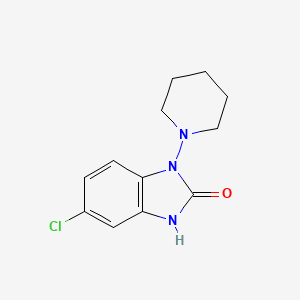


![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
